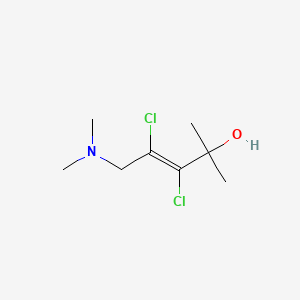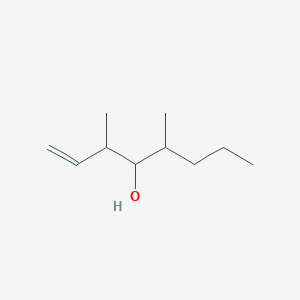
3,5-Dimethyloct-1-en-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,5-Dimethyloct-1-en-4-ol is an organic compound with the molecular formula C10H20O. It is a type of alcohol with a double bond in its structure, making it an unsaturated alcohol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyloct-1-en-4-ol typically involves the use of starting materials such as alkenes and alcohols. One common method is the hydroboration-oxidation of 3,5-dimethyloct-1-ene. This reaction involves the addition of borane (BH3) to the double bond, followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) to yield the desired alcohol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium or platinum may be used to facilitate the hydrogenation of precursors under controlled conditions. The reaction parameters, including temperature, pressure, and reaction time, are optimized to achieve efficient production.
化学反応の分析
Types of Reactions
3,5-Dimethyloct-1-en-4-ol can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The double bond can be reduced to form a saturated alcohol using reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) under reflux conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of alkyl halides.
科学的研究の応用
3,5-Dimethyloct-1-en-4-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.
Biology: Studied for its potential biological activity and effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the manufacture of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of 3,5-Dimethyloct-1-en-4-ol involves its interaction with specific molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The presence of the double bond allows it to undergo addition reactions, which can modify its activity and interactions with biological molecules.
類似化合物との比較
Similar Compounds
3,7-Dimethyloct-6-en-1-ol: Another unsaturated alcohol with a similar structure but different position of the double bond.
Citronellol: A natural acyclic monoterpenoid alcohol with similar applications in fragrances and flavors.
Geraniol: An alcohol with a similar structure, commonly used in perfumes and as a flavoring agent.
Uniqueness
3,5-Dimethyloct-1-en-4-ol is unique due to its specific structure, which imparts distinct chemical and physical properties. Its position of the double bond and the presence of methyl groups influence its reactivity and interactions with other molecules, making it valuable in various applications.
特性
CAS番号 |
94742-98-0 |
|---|---|
分子式 |
C10H20O |
分子量 |
156.26 g/mol |
IUPAC名 |
3,5-dimethyloct-1-en-4-ol |
InChI |
InChI=1S/C10H20O/c1-5-7-9(4)10(11)8(3)6-2/h6,8-11H,2,5,7H2,1,3-4H3 |
InChIキー |
ZRRCDYJSZTZAOA-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)C(C(C)C=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



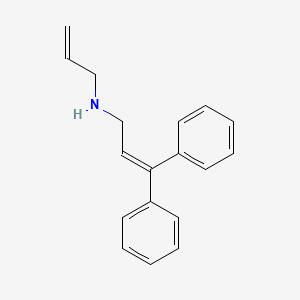
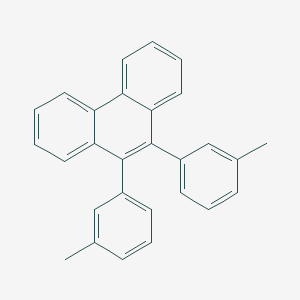
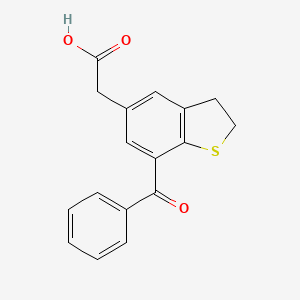
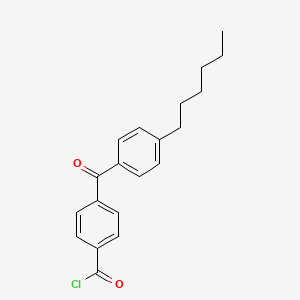
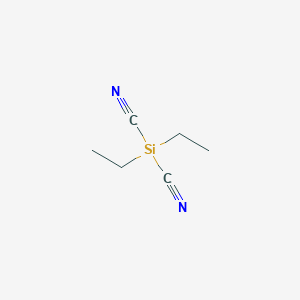
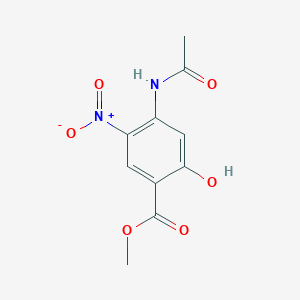
![1-Hydroxy-2-(propan-2-yl)-1,3-diazaspiro[4.5]dec-2-en-4-one](/img/structure/B14338189.png)
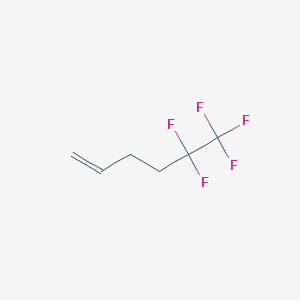
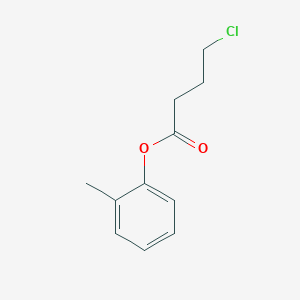
![1H-Pyrrolo[2,3-d]pyrimidin-4-amine, 2,5-dimethyl-N-(3-methylphenyl)-](/img/structure/B14338199.png)
![3-{Tris[2-(2-phenoxyethoxy)ethoxy]silyl}propan-1-amine](/img/structure/B14338203.png)
